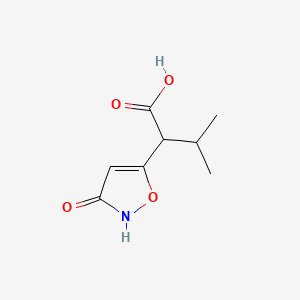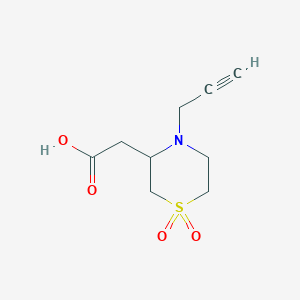
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid is a synthetic organic compound with the molecular formula C9H13NO4S It is characterized by the presence of a thiomorpholine ring substituted with a prop-2-yn-1-yl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid typically involves the reaction of thiomorpholine derivatives with propargyl bromide under basic conditions. For instance, a solution of thiomorpholine in anhydrous dimethylformamide (DMF) is cooled to 0°C, followed by the addition of potassium carbonate and propargyl bromide. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to thiol groups.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the propargyl group allows for potential interactions with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
- 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 4-Prop-2-yn-1-ylphenol
Uniqueness
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid is unique due to the presence of the thiomorpholine ring and the dioxido functional group. These structural features confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H13NO4S |
|---|---|
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
2-(1,1-dioxo-4-prop-2-ynyl-1,4-thiazinan-3-yl)acetic acid |
InChI |
InChI=1S/C9H13NO4S/c1-2-3-10-4-5-15(13,14)7-8(10)6-9(11)12/h1,8H,3-7H2,(H,11,12) |
Clé InChI |
BXTQBHUHKXSNPT-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1CCS(=O)(=O)CC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


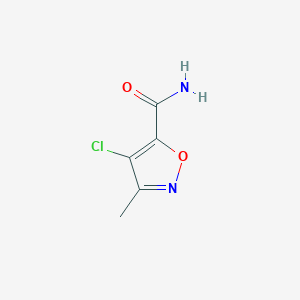
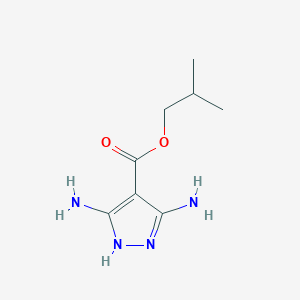
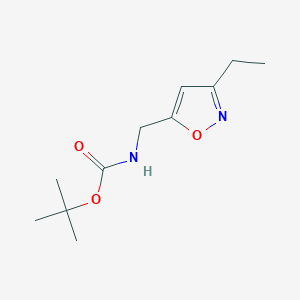
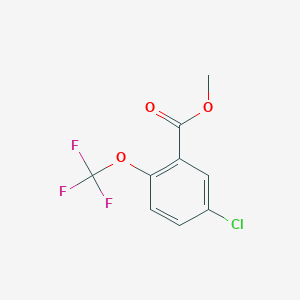
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15204410.png)
![4-Fluoro-2-(methylthio)benzo[d]oxazole](/img/structure/B15204412.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)
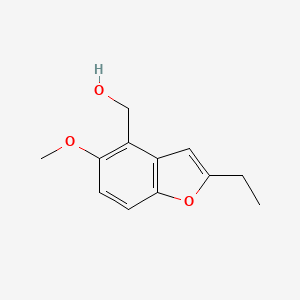

![OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate](/img/structure/B15204428.png)
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B15204433.png)
